N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an indole moiety, and a benzamide group
Mechanism of Action
Mode of Action
The specific mode of action of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound The compound may influence various pathways, leading to downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The starting material, 4-fluorophenylpiperazine, is synthesized through the reaction of 4-fluoroaniline with piperazine under controlled conditions.
Indole synthesis: The indole moiety is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone.
Coupling reaction: The piperazine derivative is then coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final amidation: The resulting intermediate is further reacted with 4-methylbenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles such as methoxy or amino groups.
Scientific Research Applications
N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
- **N-(2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
- **N-(2-(4-(4-bromophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
Uniqueness
N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The combination of the piperazine ring, indole moiety, and benzamide group also contributes to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c1-18-6-8-19(9-7-18)26(33)30-24-22-4-2-3-5-23(22)29-25(24)27(34)32-16-14-31(15-17-32)21-12-10-20(28)11-13-21/h2-13,29H,14-17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBRLUCITHHECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.